molecular formula C13H10N4O5 B3844600 3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide

3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3844600
M. Wt: 302.24 g/mol
InChI Key: IKODXZJIIMIXFO-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide: is a chemical compound with the molecular formula C13H10N4O5 and a molecular weight of 302.248 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a pyridin-2-ylmethyl substituent on the nitrogen atom of the amide group. It is used primarily in scientific research and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide typically involves the nitration of N-(pyridin-2-ylmethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the benzamide ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Reduction: Formation of 3,5-diamino-N-(pyridin-2-ylmethyl)benzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide is used as a building block in organic synthesis. Its nitro groups make it a versatile intermediate for the synthesis of various derivatives through reduction or substitution reactions .

Biology and Medicine:

Industry: In the industrial context, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide is not extensively studied. the presence of nitro groups suggests that it could interact with biological molecules through redox reactions or by forming covalent bonds with nucleophilic sites in proteins or DNA. The pyridin-2-ylmethyl group may also facilitate binding to specific molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dinitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(15-8-10-3-1-2-4-14-10)9-5-11(16(19)20)7-12(6-9)17(21)22/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODXZJIIMIXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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